molecular formula C16H23N3O3S B5810608 2-(1-pyrrolidinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide

2-(1-pyrrolidinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide

Cat. No. B5810608
M. Wt: 337.4 g/mol
InChI Key: ZCBLOJVRGLPIGZ-UHFFFAOYSA-N
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Description

The synthesis and investigation of compounds similar to "2-(1-pyrrolidinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide" often focus on their potential as active pharmacological agents, such as opioid kappa agonists. These studies include exploration of their synthesis, molecular structure, and potential applications in fields like medicinal chemistry (Barlow et al., 1991).

Synthesis Analysis

The synthesis process involves the creation of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, aimed at enhancing the compound's potency and selectivity as kappa opioid agonists. These syntheses typically start from basic pyrrolidinyl structures, introducing different substituents to achieve desired pharmacological activities (Costello et al., 1991).

Molecular Structure Analysis

The molecular structure of compounds within this family is critical to their function as kappa opioid agonists. Conformational analysis helps in understanding the structural requirements for activity, suggesting that certain conformations closely related to known agonists are more likely to exhibit desired pharmacological properties (Costello et al., 1991).

Chemical Reactions and Properties

Chemical reactions involving these compounds typically aim at modifying their core structure to enhance biological activity. This includes reactions to introduce or alter substituents on the pyrrolidinyl ring or the phenyl ring, affecting the compound's ability to interact with opioid receptors (Barlow et al., 1991).

properties

IUPAC Name

2-pyrrolidin-1-yl-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c20-16(13-18-9-1-2-10-18)17-14-5-7-15(8-6-14)23(21,22)19-11-3-4-12-19/h5-8H,1-4,9-13H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBLOJVRGLPIGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-pyrrolidin-1-yl-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide

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